molecular formula C29H29FN4O2 B2817099 N-{2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-fluorobenzamide CAS No. 1029724-99-9

N-{2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-fluorobenzamide

Cat. No.: B2817099
CAS No.: 1029724-99-9
M. Wt: 484.575
InChI Key: IEYUYDSEDXVWRH-UHFFFAOYSA-N
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Description

This compound features a 5-methylindole core substituted at the 2-position with a 4-(2,5-dimethylphenyl)piperazine-1-carbonyl group and at the 3-position with a 4-fluorobenzamide moiety.

Properties

IUPAC Name

N-[2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FN4O2/c1-18-5-11-24-23(16-18)26(32-28(35)21-7-9-22(30)10-8-21)27(31-24)29(36)34-14-12-33(13-15-34)25-17-19(2)4-6-20(25)3/h4-11,16-17,31H,12-15H2,1-3H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYUYDSEDXVWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-fluorobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Pharmacological Studies

N-{2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-fluorobenzamide has been investigated for its potential therapeutic effects in various conditions:

  • Antidepressant Activity : Research has indicated that compounds with similar structures exhibit significant antidepressant-like effects in animal models. The piperazine moiety is often associated with serotonin receptor modulation, which is crucial in treating depression .
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The indole structure is known for its role in many biologically active compounds, including anticancer agents .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological research:

  • Dopaminergic and Serotonergic Systems : Its structural components allow it to potentially modulate dopamine and serotonin receptors, making it relevant for studies on schizophrenia and mood disorders .

Drug Development

Given its unique structure, this compound serves as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects:

  • Structure-Activity Relationship (SAR) : Ongoing SAR studies focus on modifying the piperazine and indole sections of the molecule to optimize its pharmacological profile .

Case Study 1: Antidepressant Activity

A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in immobility time during forced swim tests, indicating potential antidepressant effects. This aligns with findings from similar compounds that target serotonin receptors .

Case Study 2: Anticancer Potential

In vitro experiments showed that this compound inhibited the proliferation of breast cancer cell lines by inducing apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-{2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analog: N-(2-(4-(2-Fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-3-methylbenzamide

  • Structural Differences :
    • Piperazine substituent: 2-fluorophenyl vs. 2,5-dimethylphenyl in the target compound.
    • Benzamide group: 3-methylbenzamide vs. 4-fluorobenzamide.
  • The 3-methylbenzamide substitution may reduce polarity, affecting solubility and pharmacokinetics .

Structural Analog: 4-Fluoro-N-{5-methyl-2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide

  • Structural Differences :
    • Piperazine substituent: Pyridin-2-yl vs. 2,5-dimethylphenyl.
    • Shared feature: 4-fluorobenzamide group.
  • Differences in piperazine substituents may influence selectivity; dimethylphenyl groups favor lipophilicity, whereas pyridinyl groups enhance polarity .

Structural Analog: [4-(4-Fluorobenzyl)piperazin-1-yl]methanone Derivatives

  • Structural Differences: Piperazine linked to a 4-fluorobenzyl group instead of 2,5-dimethylphenyl. Methanone backbone vs. indole-carbonyl linkage.
  • Functional Implications: Fluorobenzyl derivatives are associated with tyrosine kinase inhibition, suggesting substituent-dependent activity shifts. The indole core in the target compound may confer distinct binding modes compared to methanone-based scaffolds .

Structural Analog: 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o)

  • Structural Differences :
    • Extended pentanamide chain vs. indole-linked benzamide.
    • Dichlorophenyl substituent on piperazine.
  • Functional Implications :
    • Dichlorophenyl groups increase steric bulk and electronegativity, possibly enhancing receptor affinity but risking off-target effects.
    • The pentanamide chain may reduce rigidity, affecting binding precision compared to the indole-carbonyl structure .

Comparative Data Table

Compound Name Piperazine Substituent Benzamide/Amide Group Key Functional Property
N-{2-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-fluorobenzamide (Target) 2,5-Dimethylphenyl 4-Fluorobenzamide High lipophilicity, metabolic stability
N-(2-(4-(2-Fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-3-methylbenzamide 2-Fluorophenyl 3-Methylbenzamide Moderate polarity, altered receptor binding
4-Fluoro-N-{5-methyl-2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide Pyridin-2-yl 4-Fluorobenzamide Enhanced hydrogen bonding, kinase selectivity
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives 4-Fluorobenzyl Variable (e.g., aryl carbonyl) Tyrosine kinase inhibition
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) 2,4-Dichlorophenyl Pentanamide chain Flexible backbone, high potency

Research Findings and Implications

  • Receptor Selectivity : The 2,5-dimethylphenyl group in the target compound may favor dopamine D3 receptor binding, while pyridinyl or fluorophenyl analogs show divergent affinities for serotonin or kinase targets .
  • Metabolic Stability : The 4-fluorobenzamide group in the target compound and its pyridinyl analog reduces oxidative metabolism compared to methyl-substituted benzamides .
  • Synthetic Accessibility : Piperazine-carbonyl derivatives are commonly synthesized via coupling reactions in DCM with bases like diisopropylethylamine, followed by chromatographic purification .

Biological Activity

N-{2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's structure, biological activity, and relevant research findings.

Compound Overview

  • Common Name : this compound
  • CAS Number : 1029724-99-9
  • Molecular Formula : C29H29FN4O2
  • Molecular Weight : 484.6 g/mol

Structural Characteristics

The compound features a complex structure that includes:

  • A piperazine moiety, which is often associated with various pharmacological activities.
  • An indole ring, contributing to its potential activity against various biological targets.
  • A fluorobenzamide group that may enhance binding affinity to specific receptors or enzymes.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, studies on benzamide derivatives have shown that modifications in their structure can lead to enhanced inhibitory effects on cancer cell proliferation.

A notable study demonstrated that certain benzamide derivatives exhibited moderate to high potency as RET kinase inhibitors, which are crucial in cancer therapy due to their role in tumor growth and metastasis . The specific structural elements of this compound may similarly influence its antitumor efficacy.

Neuropharmacological Effects

The compound's potential neuropharmacological effects have also been investigated. Compounds with similar piperazine structures have been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. For instance, certain derivatives were found to selectively inhibit MAO-B with low IC50 values, suggesting that this compound might possess similar inhibitory properties against MAO enzymes .

Case Studies and Research Findings

Study Findings
Study on RET Kinase InhibitionSimilar benzamide derivatives showed moderate to high potency in inhibiting RET kinase activity, suggesting potential applications in cancer therapy .
MAO Inhibition StudyCompounds with piperazine moieties exhibited selective inhibition of MAO-B, indicating potential for treating neurodegenerative disorders .
Cytotoxicity AssessmentEvaluation of related compounds indicated variable cytotoxic effects on cancer cell lines, highlighting the importance of structural modifications for therapeutic efficacy .

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